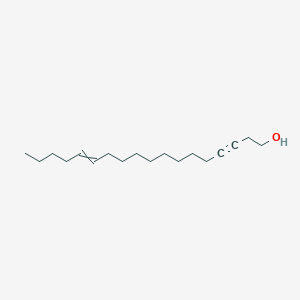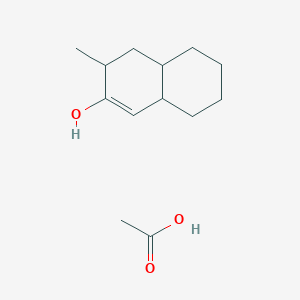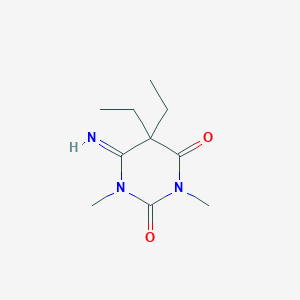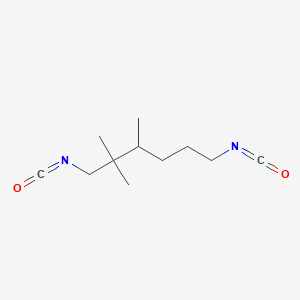
1,6-Diisocyanato-2,2,3-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diisocyanato-2,2,3-trimethylhexane is an organic compound with the molecular formula C11H18N2O2. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diisocyanato-2,2,3-trimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,2,3-trimethylhexane-1,6-diamine, is synthesized through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl2) to form the diisocyanate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosgenation processes. These processes are designed to maximize yield and minimize the release of hazardous by-products. The use of advanced technologies and equipment ensures the safe handling of phosgene and other reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diisocyanato-2,2,3-trimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to release carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Wissenschaftliche Forschungsanwendungen
1,6-Diisocyanato-2,2,3-trimethylhexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for various research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Widely used in the production of coatings, adhesives, and foams.
Wirkmechanismus
The mechanism of action of 1,6-Diisocyanato-2,2,3-trimethylhexane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are well-studied and form the basis for the compound’s applications in polymer chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in high-performance coatings.
Toluylene diisocyanate: Widely used in the production of flexible foams.
Uniqueness
1,6-Diisocyanato-2,2,3-trimethylhexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its branched structure provides enhanced flexibility and stability in the resulting polymers, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
67765-67-7 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1,6-diisocyanato-2,2,3-trimethylhexane |
InChI |
InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
WLQSCYKUJNTFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN=C=O)C(C)(C)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


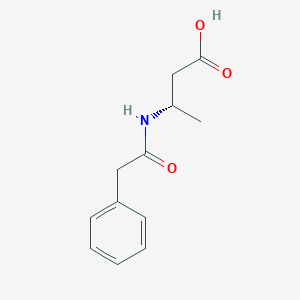
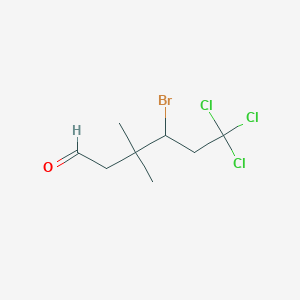

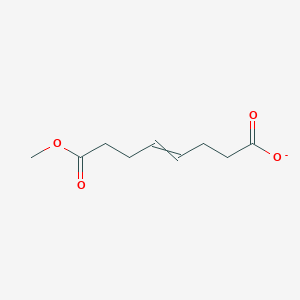
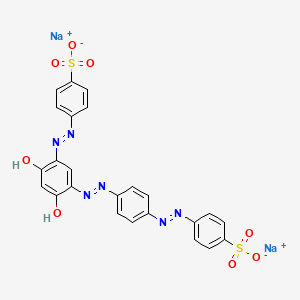
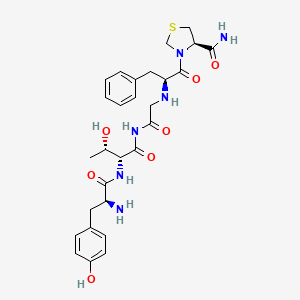

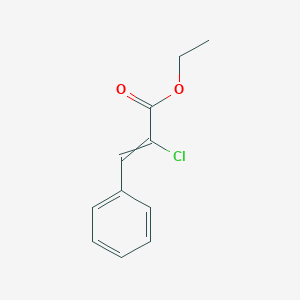
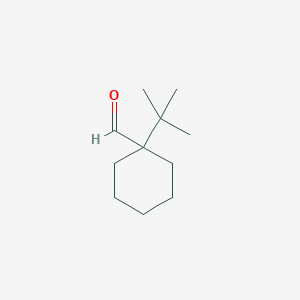
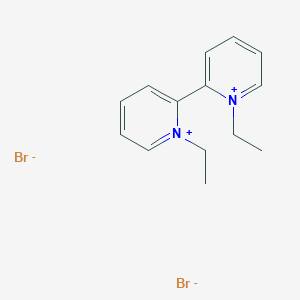
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
